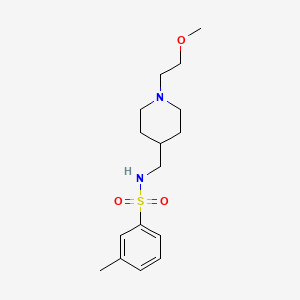
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide, commonly known as MEOP or MP-10, is a chemical compound that has gained attention in the scientific community for its potential use in various fields of research.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
- Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide has been explored. This includes the development of unique polyheterocyclic compounds through sequential Nicholas and Pauson-Khand reactions, highlighting the versatile and valuable chemical moieties of sulfonamide derivatives not only in organic syntheses but also in the pharmaceutical industry (Kyosuke Kaneda, 2020).
Pharmacological and Therapeutic Applications
- Sulfonamide derivatives have shown a broad bioactive spectrum after chemical structural modifications of classical antibacterial aminobenzenesulfonamide. These modifications have led to wide medicinal applications with large development value, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects among others. This indicates the potential for sulfonamide compounds to be developed into drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).
Industrial and Environmental Relevance
- The presence and fate of sulfonamide compounds in environmental matrices have been reviewed, particularly focusing on their biodegradability and impact on aquatic environments. This includes their occurrence in water sources and the need for further studies to improve knowledge regarding their toxicity and environmental behavior (Camille Haman et al., 2015).
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-14-4-3-5-16(12-14)22(19,20)17-13-15-6-8-18(9-7-15)10-11-21-2/h3-5,12,15,17H,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSOORCAHNPGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2833073.png)
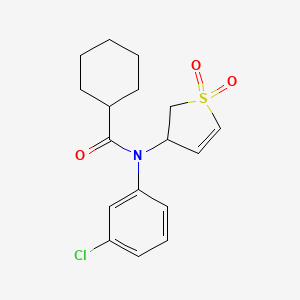


![2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2833083.png)

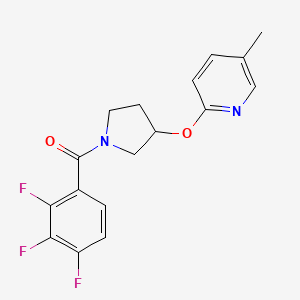

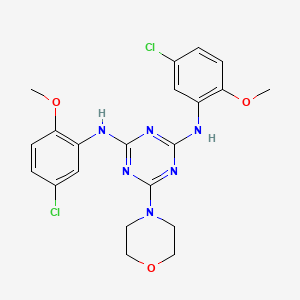

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)
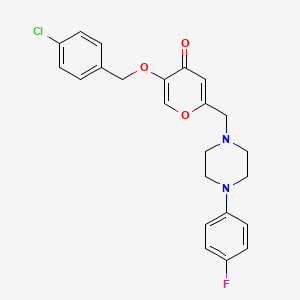
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)
![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)